molecular formula C14H26N2O2 B2658923 tert-butyl 6-amino-decahydroquinoline-1-carboxylate CAS No. 1781760-04-0

tert-butyl 6-amino-decahydroquinoline-1-carboxylate

Cat. No.: B2658923
CAS No.: 1781760-04-0
M. Wt: 254.374
InChI Key: YPAOLNGJEGCXIG-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-decahydroquinoline-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-decahydroquinoline-1-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

tert-Butyl 6-amino-decahydroquinoline-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 6-amino-octahydroquinoline-1-carboxylate
  • tert-Butyl 6-amino-tetrahydroquinoline-1-carboxylate
  • tert-Butyl 6-amino-quinoline-1-carboxylate

Comparison: tert-Butyl 6-amino-decahydroquinoline-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h10-12H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOLNGJEGCXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781760-04-0
Record name tert-butyl 6-amino-decahydroquinoline-1-carboxylate
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